molecular formula C20H17ClN2O2 B3312397 N-(4-chlorophenyl)-1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946311-16-6

N-(4-chlorophenyl)-1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No. B3312397
CAS RN: 946311-16-6
M. Wt: 352.8 g/mol
InChI Key: HGBXKOKBRGYEKO-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, also known as CMIO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CMIO belongs to the family of dihydropyridine derivatives, which have been widely used as calcium channel blockers in the treatment of cardiovascular diseases. However, CMIO has been found to exhibit unique properties that make it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide as a calcium ion probe involves its ability to chelate with calcium ions and undergo a conformational change that results in a fluorescence signal. The fluorescence intensity is directly proportional to the concentration of calcium ions, allowing for the quantitative measurement of intracellular calcium levels.
Biochemical and physiological effects:
N-(4-chlorophenyl)-1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has been shown to have minimal cytotoxicity and does not interfere with cellular processes at the concentrations used for calcium imaging. It has also been found to be membrane permeable, allowing for its use in live-cell imaging studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-chlorophenyl)-1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide as a calcium ion probe is its high selectivity for calcium ions, which allows for accurate measurement of intracellular calcium levels. It also exhibits good photostability, allowing for prolonged imaging studies. However, one limitation of N-(4-chlorophenyl)-1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is its relatively low fluorescence intensity compared to other calcium ion probes, which can make it difficult to detect small changes in calcium levels.

Future Directions

There are several potential future directions for the use of N-(4-chlorophenyl)-1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide in scientific research. One area of interest is the development of N-(4-chlorophenyl)-1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide-based probes for other metal ions, such as zinc and copper. N-(4-chlorophenyl)-1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has also been studied for its potential use in the detection of reactive oxygen species and as a tool for studying mitochondrial function. Additionally, there is ongoing research into the optimization of N-(4-chlorophenyl)-1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide's fluorescence properties to improve its sensitivity and selectivity for calcium ions.

Scientific Research Applications

N-(4-chlorophenyl)-1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has been studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the development of fluorescent probes for imaging cellular calcium ions. N-(4-chlorophenyl)-1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has been found to exhibit high selectivity for calcium ions and can be used to monitor changes in intracellular calcium levels in real-time. This makes it a valuable tool for studying calcium signaling pathways and their role in cellular processes.

properties

IUPAC Name

N-(4-chlorophenyl)-1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2/c1-14-2-4-15(5-3-14)12-23-13-16(6-11-19(23)24)20(25)22-18-9-7-17(21)8-10-18/h2-11,13H,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBXKOKBRGYEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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